5-Fluorothiazolo[4,5-b]pyridin-2-amine
Description
5-Fluorothiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound featuring a thiazole ring fused to a pyridine moiety, with a fluorine substituent at the 5-position and an amine group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and drug discovery. The fluorine atom enhances metabolic stability and bioavailability by modulating lipophilicity and reducing susceptibility to oxidative metabolism .
The compound (CAS: 865663-86-1) has a molecular weight of 169.18 g/mol and a purity of ≥95%, as reported by CymitQuimica .
Properties
IUPAC Name |
5-fluoro-[1,3]thiazolo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNYDAMMUQXAQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC(=N2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5-Fluorothiazolo[4,5-b]pyridin-2-amine involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . Another method involves the heterogeneous copper-catalyzed cascade three-component reaction of 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines in DMF at 110°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and copper-catalyzed reactions are common due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluorothiazolo[4,5-b]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolo[4,5-b]pyridine compounds.
Scientific Research Applications
5-Fluorothiazolo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluorothiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom at the 5-position plays a crucial role in its biological activity by influencing the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in key biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 5-Fluorothiazolo[4,5-b]pyridin-2-amine, emphasizing differences in substituents, ring positions, and biological relevance:
Key Observations:
Halogen Substitution Effects :
- Fluorine at the 5-position (as in this compound) improves metabolic stability compared to bulkier halogens like bromine or chlorine .
- Chlorine and bromine analogs (e.g., 6-Chloro and 5-Bromo derivatives) may exhibit higher reactivity in electrophilic substitution reactions due to stronger electron-withdrawing effects .
Biological Activity: Imidazo[4,5-b]pyridin-2-amine derivatives, such as PhIP, are potent carcinogens linked to DNA adduct formation, whereas thiazolo analogs lack direct evidence of carcinogenicity . AKT inhibitors like ARQ 092 (an imidazo[4,5-b]pyridine derivative) highlight the importance of substituent placement for kinase selectivity .
Structural Complexity: Bicyclic derivatives (e.g., 5-Chloro-8-methylimidazo-thiazolo[5,4-b]pyridin-2-amine) introduce steric hindrance, which may limit bioavailability compared to monocyclic analogs .
Biological Activity
5-Fluorothiazolo[4,5-b]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Overview of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Notably, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which plays a critical role in cell growth and survival pathways.
Key Findings
- PI3K Inhibition : Research indicates that derivatives of thiazolo[4,5-b]pyridine exhibit strong PI3K inhibitory activity. For instance, a related compound demonstrated an IC50 value of 3.6 nM, highlighting the potential of these compounds in cancer therapy .
- Anticancer Properties : The thiazolo[4,5-b]pyridine scaffold has shown promise as an anticancer agent. Studies have reported that modifications to the structure can lead to enhanced antiproliferative effects against various cancer cell lines, including glioblastoma and colorectal carcinoma .
- CNS Bioavailability : The incorporation of fluorine into the structure has been shown to improve central nervous system (CNS) bioavailability, making it a candidate for treating neurological disorders .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be influenced by its structural modifications. The following table summarizes key structural modifications and their corresponding biological activities.
| Compound Modification | Biological Activity | IC50 Value |
|---|---|---|
| Unmodified | Baseline activity | - |
| 5-Fluoro substitution | Enhanced PI3K inhibition | 3.6 nM |
| Morpholino substitution | Increased CNS penetration | - |
| Sulfonamide functionality | Key structural unit affecting potency | - |
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of various thiazolo[4,5-b]pyridine derivatives, it was found that certain modifications significantly enhanced their activity against human cancer cell lines. For example, compounds with amino side chains at specific positions on the pyridine ring exhibited IC50 values in the nanomolar range (0.3 – 0.9 µM), indicating strong potential for therapeutic applications .
Case Study 2: CNS Penetration
Another study focused on the CNS bioavailability of fluorinated derivatives. The findings suggested that the 5-fluoro substitution not only improved oral pharmacokinetics but also increased brain penetration ratios compared to non-fluorinated counterparts . This characteristic is crucial for developing treatments for neurological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
